App-butinaca
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Overview
Description
APP-BUTINACA: (CAS 2682867-56-5) is an analytical reference material categorized as a synthetic cannabinoid. Its chemical structure consists of an indazole core with a carboxamide group. The full name is N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-butyl-1H-indazole-3-carboxamide .
Preparation Methods
Synthetic Routes:
The synthetic route for APP-BUTINACA involves the condensation of appropriate precursors to form the indazole ring system. specific details regarding the synthetic pathway are not widely available.
Industrial Production:
Information on large-scale industrial production methods for this compound remains limited. It is primarily synthesized for research and forensic purposes.
Chemical Reactions Analysis
Reactivity:
APP-BUTINACA may undergo various chemical reactions, including oxidation, reduction, and substitution. specific reactivity studies are scarce.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could reduce the carboxamide group.
Substitution: Nucleophilic substitution reactions may occur at the indazole nitrogen or other functional groups.
Major Products:
The major products formed during these reactions would depend on the specific conditions and reagents used. Further research is needed to elucidate these details.
Scientific Research Applications
APP-BUTINACA has applications in various fields:
Forensic Chemistry: Used as a reference standard for identifying synthetic cannabinoids in drug samples.
Pharmacology Research: Investigated for its interactions with cannabinoid receptors (CB1 and CB2).
Toxicology Studies: Assessed for potential toxicity and adverse effects.
Mechanism of Action
The exact mechanism by which APP-BUTINACA exerts its effects remains unclear. it likely interacts with the endocannabinoid system, affecting CB1 and CB2 receptors. Further studies are necessary to fully understand its mode of action.
Properties
CAS No. |
2682867-56-5 |
---|---|
Molecular Formula |
C21H24N4O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-butylindazole-3-carboxamide |
InChI |
InChI=1S/C21H24N4O2/c1-2-3-13-25-18-12-8-7-11-16(18)19(24-25)21(27)23-17(20(22)26)14-15-9-5-4-6-10-15/h4-12,17H,2-3,13-14H2,1H3,(H2,22,26)(H,23,27)/t17-/m0/s1 |
InChI Key |
OYARCJMQMAFMTG-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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